molecular formula C12H16N2O2 B14740948 Diethyl benzene-1,4-diformamidate

Diethyl benzene-1,4-diformamidate

Cat. No.: B14740948
M. Wt: 220.27 g/mol
InChI Key: DMSRHQUOJVYYHU-UHFFFAOYSA-N
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Description

Diethyl benzene-1,4-diformamidate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzene, where two formamidate groups are attached to the benzene ring at the 1 and 4 positions

Preparation Methods

The synthesis of diethyl benzene-1,4-diformamidate typically involves the reaction of benzene-1,4-dicarboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Diethyl benzene-1,4-diformamidate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamidate groups to primary amines.

    Substitution: The formamidate groups can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions include diethyl benzene-1,4-diamine and various substituted benzene derivatives.

Scientific Research Applications

Diethyl benzene-1,4-diformamidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential use in drug development and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl benzene-1,4-diformamidate involves its interaction with specific molecular targets. The formamidate groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Diethyl benzene-1,4-diformamidate can be compared with other benzene derivatives such as diethyl benzene-1,4-dicarboxylate and diethyl benzene-1,4-diamine While these compounds share a similar benzene core, their functional groups confer different chemical properties and reactivities

Similar compounds include:

  • Diethyl benzene-1,4-dicarboxylate
  • Diethyl benzene-1,4-diamine
  • Benzene-1,4-diformamide

These compounds highlight the versatility of benzene derivatives in various chemical and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

diethyl benzene-1,4-dicarboximidate

InChI

InChI=1S/C12H16N2O2/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13-14H,3-4H2,1-2H3

InChI Key

DMSRHQUOJVYYHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(=N)OCC

Origin of Product

United States

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